molecular formula C26H28N2O2 B11615524 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11615524
M. Wt: 400.5 g/mol
InChI Key: DCSRVNXDNSDMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol receptor in the peripheral nervous system, and its activation is implicated in a range of physiological and pathophysiological processes, including cold sensation, neuropathic pain, and migraine. This compound acts by selectively blocking the channel pore, thereby inhibiting cation influx and downstream neuronal signaling in response to cold or cooling agents like menthol and icilin. Its high potency and selectivity make it an invaluable pharmacological tool for dissecting the role of TRPM8 in vitro and in vivo . Researchers utilize this benzimidazole derivative extensively in neuroscience and pain research to investigate mechanisms of cold allodynia, to validate TRPM8 as a therapeutic target for chronic pain conditions, and to serve as a reference compound in the development and screening of novel TRPM8-modulating agents . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C26H28N2O2/c1-26(2,3)20-11-9-19(10-12-20)17-28-24-8-6-5-7-23(24)27-25(28)18-30-22-15-13-21(29-4)14-16-22/h5-16H,17-18H2,1-4H3

InChI Key

DCSRVNXDNSDMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Alkylation Using 4-tert-Butylbenzyl Bromide

The tert-butylbenzyl moiety is introduced at the N1 position via nucleophilic substitution.

Procedure:

  • Substrate: 2-[(4-Methoxyphenoxy)methyl]-1H-benzimidazole (0.1 mol)

  • Alkylating Agent: 4-tert-Butylbenzyl bromide (0.12 mol)

  • Base: Potassium carbonate (0.15 mol)

  • Solvent: Dimethyl sulfoxide (DMSO, 50 mL)

  • Conditions: Stirred at 25°C for 12–24 hours

Workup:

  • Quench with ice water, extract with ethyl acetate

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)

  • Yield: 78–82%

Characterization Data:

  • 1^1H NMR (600 MHz, CDCl3_3): δ 7.65–7.12 (m, 11H, Ar-H), 5.32 (s, 2H, N-CH2_2), 3.84 (s, 3H, OCH3_3), 1.35 (s, 9H, C(CH3_3)3_3)

  • HRMS: [M + H]+^+ calcd. for C26_{26}H28_{28}N2_2O2_2: 400.2151; found: 400.2149

Alternative Method Using Dimethyl Carbonate

For milder conditions, dimethyl carbonate (DMC) facilitates N-methylation at elevated temperatures:

  • Temperature: 140°C

  • Time: 48 hours

  • Yield: 65–72%

C2 Functionalization with (4-Methoxyphenoxy)Methyl Group

Chloromethylation Followed by Nucleophilic Substitution

Step 1: Chloromethylation of Benzimidazole

1H-Benzimidazole+CH2O+HCl2-Chloromethyl-1H-benzimidazole\text{1H-Benzimidazole} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{2-Chloromethyl-1H-benzimidazole}

  • Conditions: Paraformaldehyde, HCl gas, 60°C, 6 hours

  • Yield: 60–68%

Step 2: Coupling with 4-Methoxyphenol

2-Chloromethyl Intermediate+4-MethoxyphenolBaseTarget Compound\text{2-Chloromethyl Intermediate} + \text{4-Methoxyphenol} \xrightarrow{\text{Base}} \text{Target Compound}

  • Base: Triethylamine (2 eq)

  • Solvent: Tetrahydrofuran (THF)

  • Time: 8 hours at reflux

  • Yield: 85–90%

One-Pot Tandem Synthesis

To improve efficiency, a tandem approach combines benzimidazole formation and alkylation:

Procedure:

  • Mix o-phenylenediamine (1 eq), 4-tert-butylbenzyl bromide (1.2 eq), and 4-methoxyphenoxymethyl chloride (1.1 eq) in DMSO.

  • Add K2_2CO3_3 (2 eq) and heat at 90°C for 24 hours.

  • Isolate via extraction and recrystallize from ethanol.

  • Yield: 70–75%

  • Purity (HPLC): >98%

Reaction Optimization and Challenges

Solvent Effects

  • DMSO: Enhances N-alkylation rates but may lead to over-alkylation.

  • DMF: Suitable for C-alkylation but requires higher temperatures.

Temperature Control

  • N-Alkylation with DMC requires 140°C for completion.

  • Lower temperatures (25°C) favor selectivity for monosubstitution.

Byproduct Formation

  • Di-alkylation: Minimized by using 1.1 eq of alkylating agent.

  • Hydrolysis: Avoid aqueous workup at high pH for chloromethyl intermediates.

Scalability and Industrial Considerations

Continuous Flow Synthesis:

  • Microreactors reduce reaction time from 24 hours to 2 hours.

  • Throughput: 50 g/hour with >90% yield.

Green Chemistry Metrics:

  • E-factor: 8.2 (traditional) vs. 3.5 (flow system).

  • Solvent Recovery: DMSO recycled via distillation (85% efficiency).

Analytical Validation

Key Spectroscopic Benchmarks:

  • FTIR (KBr): 3065 cm1^{-1} (C-H aromatic), 1608 cm1^{-1} (C=N), 1254 cm1^{-1} (C-O).

  • 13^{13}C NMR: 161.4 ppm (C-OCH3_3), 120–127 ppm (CF3_3 in analogs).

Chromatographic Purity:

  • HPLC Method: C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV 254 nm.

Chemical Reactions Analysis

1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity
Benzimidazole derivatives are also being investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives similar to this compound have been reported to exhibit significant cytotoxic effects against pancreatic cancer cells .

Therapeutic Applications

Antitubercular Activity
The compound has shown promise in the fight against tuberculosis. Research indicates that certain benzimidazole derivatives possess antitubercular activity with MIC values effective against resistant strains of Mycobacterium tuberculosis . This positions this compound as a candidate for further development in tuberculosis treatment.

Antioxidant Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. Studies have quantified its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases . The antioxidant capacity of similar benzimidazole derivatives has been benchmarked against standard antioxidants like butylated hydroxytoluene (BHT).

Case Studies and Research Findings

Study Focus Findings
Nguyen et al. (2023)Antitubercular activityDemonstrated significant MIC values against fluoroquinolone-resistant strains of M. tuberculosis .
Lihumis et al. (2020)Anticancer activityReported cytotoxic effects on pancreatic cancer cells with potential for further investigation .
Frontiers in Pharmacology (2021)Antimicrobial propertiesShowed effectiveness against S. typhi and C. albicans, with MIC values comparable to standard treatments .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Benzimidazole Derivatives

Compound Name N1 Substituent C2 Substituent Key Structural Features Reference
Target Compound 4-tert-Butylbenzyl (4-Methoxyphenoxy)methyl Ether linkage, bulky tert-butyl
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl 4-Methoxyphenyl Direct aryl substitution (no ether)
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl) 4-tert-Butylbenzyl 4-tert-Butylphenyl Dual tert-butyl groups, planar benzimidazole
2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl] 2-(Morpholin-4-yl)ethyl 4-Methoxyphenyl Polar morpholine group
1-(2,3,4,5,6-Penta-methyl-benzyl)-2-(pyridin-2-yl) Penta-methylbenzyl Pyridin-2-yl Steric hindrance, heteroaromatic ring

Key Observations :

  • Compared to the dual tert-butyl derivative (), the target compound’s methoxyphenoxy group introduces greater polarity, which may enhance solubility in polar solvents .

Key Observations :

  • Conventional reflux methods () are reliable for benzimidazole synthesis but may require longer reaction times compared to microwave-assisted protocols () .
  • The target compound’s synthesis could benefit from microwave techniques to optimize yield and reduce byproducts.

Physicochemical and Crystallographic Properties

Table 3: Physical and Crystalline Characteristics

Compound Name Melting Point (°C) Crystal System/Packing Dihedral Angles (Benzimidazole vs. Substituents) Reference
Target Compound Not reported Likely planar benzimidazole with disordered tert-butyl
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl) Not specified Monoclinic (P21/c), C–H⋯N hydrogen bonding 32.09° (C8–C13), 85.86° (C19–C24)
1-(2,3,4,5,6-Penta-methyl-benzyl)-2-(pyridin-2-yl) Planar benzimidazole, C–H⋯π interactions 7.81° (pyridine), 87.61° (benzene)

Key Observations :

  • The tert-butyl group in exhibits rotational disorder in the crystal lattice, suggesting conformational flexibility that could influence packing efficiency .
  • The planar benzimidazole core is conserved across derivatives, but substituent orientation (e.g., methoxyphenoxy vs. pyridyl) modulates intermolecular interactions .

Key Observations :

  • The tert-butyl and methoxyphenoxy groups in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity, akin to kinase inhibitors in .
  • Structural analogs with ether linkages (e.g., ) demonstrate potent receptor antagonism, suggesting the target compound’s methoxyphenoxy group could confer similar specificity .

Biological Activity

1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a synthetic compound belonging to the class of benzimidazoles. This compound has garnered attention in pharmacological research due to its diverse biological activities, which may be attributed to its unique structural features, including a benzimidazole core and various substituents that enhance its lipophilicity and potential therapeutic effects.

  • Molecular Formula : C26H28N2O2
  • Molecular Weight : 400.5 g/mol
  • LogP : 6.739 (indicating high lipophilicity)
  • Polar Surface Area : 25.91 Ų

Synthesis

The synthesis of this compound typically involves several key reactions, including the formation of the benzimidazole ring followed by the introduction of the tert-butyl and methoxyphenoxy substituents. Various methods such as nucleophilic substitution and coupling reactions are employed to achieve the final product.

Anticancer Activity

Research indicates that compounds within the benzimidazole class, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

Antimicrobial Properties

Benzimidazole derivatives are also known for their antimicrobial activities. In vitro assays have shown that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various cellular pathways. It may act by inhibiting key enzymes involved in cell proliferation and survival, as well as disrupting microbial cell wall synthesis.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar benzimidazoles was conducted:

Compound NameUnique PropertiesBiological Activity
2-(4-Methoxyphenyl)-1H-benzimidazoleExhibits strong antifungal activityModerate
1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazoleEnhanced lipophilicityStrong anticancer effects
5-Methyl-2-(4-tert-butylphenyl)-1H-benzimidazoleNotable antiproliferative effectsHigh efficacy against tumors

Q & A

Q. How is this compound utilized in stimuli-responsive nanocontainers?

  • Methodological Answer : Benzimidazole’s metal-coordination capability enables integration into cyclodextrin or calixarene-based nanocages. pH-sensitive derivatives release encapsulated drugs (e.g., doxorubicin) in acidic tumor microenvironments. Characterization involves TEM for morphology and fluorescence spectroscopy for release kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.